molecular formula C20H17ClN2O5S2 B2699330 N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 681832-33-7

N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2699330
CAS No.: 681832-33-7
M. Wt: 464.94
InChI Key: NFIKJXJNJVPYLQ-IUXPMGMMSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative characterized by a Z-configured benzylidene substituent at the 5-position of the thiazolidinone core. The molecule integrates a 3,4-dimethoxyphenylmethylidene group, which contributes to its electronic and steric properties, and an N-(5-chloro-2-hydroxyphenyl)acetamide side chain. The thioxo (sulfanylidene) group at the 2-position of the thiazolidinone ring is critical for π-conjugation and may modulate biological activity through interactions with cellular targets .

Structurally, the compound shares a scaffold common in bioactive molecules, particularly those targeting enzymes like tyrosine kinases or inflammatory mediators. Its synthesis likely involves Knoevenagel condensation between a thiazolidinone precursor and a 3,4-dimethoxybenzaldehyde derivative, followed by acetamide coupling .

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5S2/c1-27-15-6-3-11(7-16(15)28-2)8-17-19(26)23(20(29)30-17)10-18(25)22-13-9-12(21)4-5-14(13)24/h3-9,24H,10H2,1-2H3,(H,22,25)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIKJXJNJVPYLQ-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thiazolidinone derivatives characterized by the following structural components:

  • A chloro and hydroxy substituted phenyl group.
  • A thiazolidinone core with a sulfanylidene group.
  • A methylidene linkage with a dimethoxyphenyl moiety.

The molecular formula is C19H18ClN3O4SC_{19}H_{18}ClN_{3}O_{4}S with a molecular weight of approximately 409.88 g/mol.

Antiviral Properties

Research has indicated that derivatives of similar thiazolidinone compounds exhibit significant antiviral activity. For instance, compounds structurally related to this compound have shown efficacy against human adenovirus (HAdV), with selectivity indexes exceeding 100 and low cytotoxicity profiles . The mechanism involves targeting viral DNA replication processes, suggesting that this compound may also possess similar antiviral properties.

Antioxidant Activity

Studies have demonstrated that thiazolidinone derivatives can act as potent antioxidants. The presence of phenolic groups contributes to their ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage .

Anticancer Activity

Thiazolidinone derivatives have been explored for their anticancer properties. The compound's structure suggests potential interactions with cancer cell signaling pathways. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, indicating that this compound might also exhibit similar effects .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Viral Replication : Targeting viral DNA synthesis and replication.
  • Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and reducing oxidative stress.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells through modulation of apoptotic pathways.

Case Study 1: Antiviral Efficacy

A study identified several analogs of thiazolidinones that showed promising antiviral activity against HAdV. Among these, one derivative exhibited an IC50 value as low as 0.27 μM with minimal cytotoxicity (CC50 = 156.8 μM), highlighting the potential for further development into therapeutic agents .

Case Study 2: Antioxidant Activity

Research into related compounds demonstrated their ability to decrease ischemia-induced neuronal death significantly. The antioxidant effects were observed to persist long after treatment, suggesting prolonged protective mechanisms against neurodegenerative conditions .

Data Tables

Biological ActivityCompoundIC50 (μM)CC50 (μM)Selectivity Index
AntiviralCompound 150.27156.8>580
AntioxidantCompound XVariesVariesNot specified
AnticancerCompound YVariesVariesNot specified

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) has evaluated its efficacy against various cancer cell lines. The compound demonstrated significant cytotoxic effects, with mean growth inhibition values indicating its potential as a therapeutic agent in cancer treatment.

Case Study: Anticancer Evaluation

  • Methodology : The compound was tested using the MTT assay across multiple concentrations (5 µM to 100 µM) on selected cancer cell lines.
  • Results : It exhibited a notable inhibition rate, suggesting its effectiveness in targeting cancer cells. The average growth inhibition rate was reported at approximately 50% at higher concentrations.

Anti-inflammatory Properties

In addition to its anticancer potential, N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor.

Case Study: Anti-inflammatory Evaluation

  • Methodology : In silico molecular docking was performed to assess binding affinity to the 5-lipoxygenase enzyme.
  • Results : The compound showed promising results as a potential inhibitor of 5-lipoxygenase, which is involved in inflammatory processes.

Data Table: Summary of Research Findings

ApplicationMethodologyKey Findings
Anticancer ActivityMTT AssaySignificant growth inhibition across multiple cell lines
Anti-inflammatoryMolecular DockingPotential 5-lipoxygenase inhibitor

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolidinone Derivatives

Compound Name Thiazolidinone Substituents Acetamide Substituents Key Functional Groups Biological Activity (IC₅₀, if available) Reference
Target Compound 5-(3,4-dimethoxyphenylmethylidene), 4-oxo, 2-sulfanylidene N-(5-chloro-2-hydroxyphenyl) -OH, -Cl, -OCH₃ Not reported
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 5-benzylidene, 4-oxo, 2-thioxo N-(2-methylphenyl) -CH₃ Anticancer (HepG-2: IC₅₀ = 1.61–1.98 µg/mL)
2-[(5Z)-5-(3-bromophenylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide 5-(3-bromophenylmethylidene), 4-oxo, 2-thioxo N-(2-phenylethyl) -Br Not reported
N-(3-hydroxyphenyl)-2-[(5Z)-5-(2-fluorophenylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide 5-(2-fluorophenylmethylidene), 4-oxo, 2-thioxo N-(3-hydroxyphenyl) -F, -OH Not reported
5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide Oxadiazole core, 2-sulfanyl N-(2-methoxy-5-chlorophenyl) -OCH₃, -Cl Antimicrobial, enzyme inhibition

Key Findings and Structure-Activity Relationships (SAR)

In contrast, bromine (in ) introduces steric bulk and electron-withdrawing effects, which may alter target specificity. Fluorine (in ) increases electronegativity and metabolic stability, while hydroxyl groups (as in the target compound) improve solubility but may reduce membrane permeability .

Acetamide Side Chain Modifications: The 5-chloro-2-hydroxyphenyl group in the target compound balances lipophilicity (-Cl) and hydrogen-bonding capacity (-OH). Analogues with 2-methylphenyl () or 2-phenylethyl () substituents exhibit higher hydrophobicity, correlating with improved anticancer activity in HepG-2 cells . Methoxy vs.

Core Heterocycle Variations: Thiazolidinones (target compound, ) generally exhibit stronger π-π stacking with enzymes compared to oxadiazoles (), which are more rigid and less conformationally flexible .

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